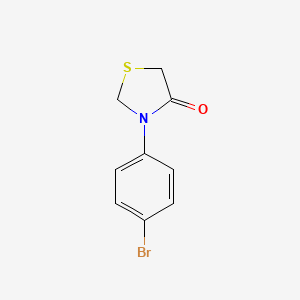

3-(4-溴苯基)-4-噻唑烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

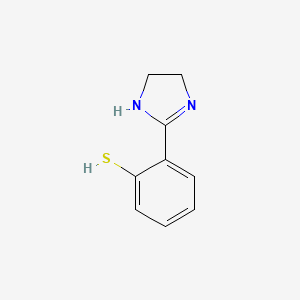

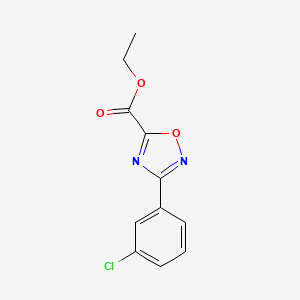

3-(4-Bromophenyl)-4-thiazolidinone is a derivative of thiazolidinone, a class of compounds with a core 1,3-thiazolidine structure. Thiazolidinones are known for their versatile biological activities and serve as key intermediates in the synthesis of various pharmacologically active compounds.

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including those with a bromophenyl group, typically involves cyclodehydration reactions or condensation reactions of suitable precursors. For instance, a study detailed the synthesis of 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one, demonstrating the utility of these reactions in creating thiazolidinone compounds with specific substitutions (Iyengar et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of thiazolidinone derivatives reveals significant insights into their crystalline form and intermolecular interactions. The crystal structure of similar compounds has been determined, showing how these molecules crystallize in certain systems and the types of hydrogen bonds they exhibit (Iyengar et al., 2005).

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions, providing a pathway to synthesize a wide array of derivatives. These reactions include nucleophilic addition, condensation with aldehydes, and cyclization. The functional groups present in these molecules contribute to their reactivity and the formation of diverse structures (Behbehani & Ibrahim, 2012).

Physical Properties Analysis

The physical properties of 3-(4-Bromophenyl)-4-thiazolidinone derivatives, such as solubility, melting point, and crystal structure, can be influenced by the substituents on the thiazolidinone ring. These properties are essential for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, including 3-(4-Bromophenyl)-4-thiazolidinone, are characterized by their ability to participate in hydrogen bonding, their acidic or basic nature, and their reactivity towards various reagents. These properties are crucial for their biological activity and potential as pharmaceutical agents.

- Synthesis and Crystal Structure of 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one (Iyengar et al., 2005).

- 4-Thiazolidinones in Heterocyclic Synthesis: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones (Behbehani & Ibrahim, 2012).

科学研究应用

抗菌活性

研究表明,4-噻唑烷酮的衍生物(包括具有溴苯基基团的衍生物)表现出显着的抗菌活性。例如,由联苯-4-甲酸合成的化合物对一系列微生物表现出相当大的生物活性,包括革兰氏阴性菌和革兰氏阳性菌以及真菌菌株,例如白色念珠菌和黑曲霉 (Deep 等人,2014 年)。这表明这些化合物在开发新的抗菌剂方面具有潜力。

抗癌特性

包括具有 3-(4-溴苯基)部分的某些 4-噻唑烷酮衍生物在内,已显示出有希望的抗癌特性。一项研究重点介绍了一种对白血病细胞系具有显着细胞毒性的化合物,表明其作为抗增殖剂的潜力 (Sharath Kumar 等人,2015 年)。此外,该化合物在动物模型中表现出肿瘤消退,进一步支持其在癌症治疗中的潜力。

抗真菌作用

4-噻唑烷酮衍生物也因其抗真菌活性而受到探索。一系列此类化合物,包括具有 4-溴苯基基团的化合物,针对各种杀真菌剂进行了测试,显示出相当的生物活性 (Al-Ebaisat 等人,2016 年)。这表明这些化合物在开发新的抗真菌治疗方法中具有实用性。

杂环合成应用

4-噻唑烷酮作为各种杂环化合物的合成中的关键中间体,包括烯胺酮、唑并嘧啶和芳基亚氨基-噻唑烷酮。这些化合物在药物化学和药物开发中具有广泛的应用 (Behbehani 和 Ibrahim,2012 年)。

作用机制

Target of Action

The primary target of 3-(4-Bromophenyl)-4-thiazolidinone is Acetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve pulses’ transmission in both mammals and fish .

Mode of Action

It has been reported that the activity of ache is significantly reduced in the presence of this compound . This reduction in AChE activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound may affect the biochemical pathways related to the production of reactive oxygen species (ROS) and free radicals . These compounds increase dramatically under cellular damage . Many reports have linked ROS overexpression and disease development .

Pharmacokinetics

The compound’s potential pharmacokinetics, including its gastrointestinal absorption, blood-brain barrier permeation, skin permeation capability, and metabolism by the cytochrome p450 family of liver enzymes, have been studied .

Result of Action

It has been reported that the compound has a confirmed non-toxic ache inhibitory effect .

Action Environment

The compound’s success in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, suggests that it may be relatively stable and environmentally benign .

属性

IUPAC Name |

3-(4-bromophenyl)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNOS/c10-7-1-3-8(4-2-7)11-6-13-5-9(11)12/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSPTZFYPJPSCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CS1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363142 |

Source

|

| Record name | 3-(4-Bromophenyl)-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338753-34-7 |

Source

|

| Record name | 3-(4-Bromophenyl)-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338753-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-Acetylanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1270083.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)

![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)

![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)